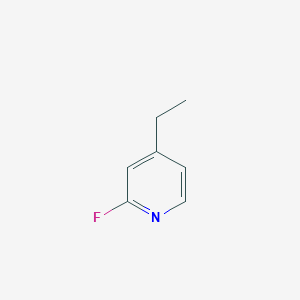

4-Ethyl-2-fluoropyridine

Descripción general

Descripción

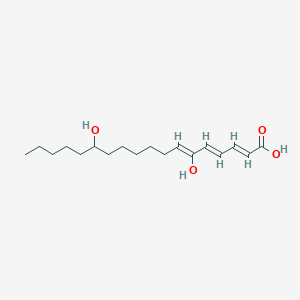

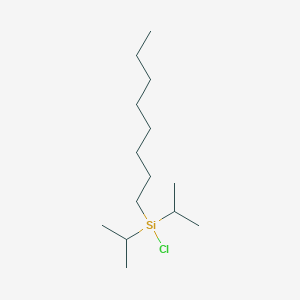

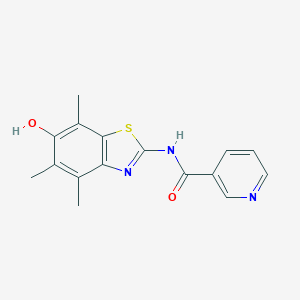

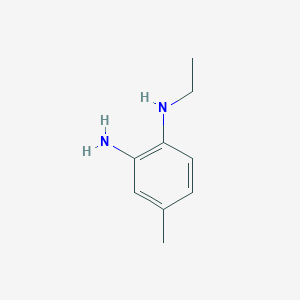

4-Ethyl-2-fluoropyridine is a chemical compound with the CAS Number: 111887-68-4 . It has a molecular weight of 125.15 and its IUPAC name is 4-ethyl-2-fluoropyridine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 4-Ethyl-2-fluoropyridine, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-fluoropyridine can be represented by the InChI code: 1S/C7H8FN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, and 1 fluorine atom .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Here a synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Aplicaciones Científicas De Investigación

Oxidative Fluorination of Pyridine Derivatives : Gryaznova et al. (2016) explored the oxidative fluorination of pyridine and 4-ethylpyridine in the presence of high-oxidation-state transition metals, leading to the formation of 2-fluoropyridine under both chemical and electrochemical conditions (Gryaznova et al., 2016).

Use in PET Tracers for Neuropsychiatric Disorders : García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showing potential as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Electrochemical Synthesis for Medicinal Chemistry : Fang et al. (2004) demonstrated the selective electrochemical synthesis of 4-fluoropyridine, highlighting its significance in the fields of material science and medicinal chemistry (Fang et al., 2004).

Modification of Tetrahydrocarbazoles for NMDA-Receptors : Sokolov et al. (2014) suggested a method for modifying tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment, influencing neuronal NMDA-receptors (Sokolov et al., 2014).

Bis[(trifluoromethyl)sulfonyl]ethyl-Decorated Heterocycles Synthesis : Almendros et al. (2018) worked on the reaction of heterocycles with 2-(2-fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl] ethan-1-ide for late-stage structural modification of known pharmaceuticals (Almendros et al., 2018).

Synthesis of 4-Fluoropyridines with Aryl Substituents : Wittmann et al. (2006) discussed a novel synthetic pathway leading to 4-fluoropyridines bearing aryl substituents, crucial for the development of new pharmaceutical compounds (Wittmann et al., 2006).

Synthesis of Fluoropyridines for Antibacterial Agents : Hand et al. (1989) focused on the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, contributing to the development of new antibacterial compounds (Hand et al., 1989).

Fluoropyridines in Antibacterial Pyridonecarboxylic Acids : Egawa et al. (1984) synthesized fluoro-substituted pyridonecarboxylic acids with enhanced antibacterial activity compared to existing drugs (Egawa et al., 1984).

Propiedades

IUPAC Name |

4-ethyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUKLIOGUJGWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-fluoropyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)